2-[2-(3-Iodophenyl)ethyl]guanidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Iodophenyl)ethyl]guanidine;sulfuric acid is a compound that combines the properties of guanidine and iodophenyl groups. Guanidine is known for its high basicity and ability to form hydrogen bonds, making it a versatile functional group in chemistry . The iodophenyl group introduces an aromatic ring with an iodine substituent, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Iodophenyl)ethyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are commonly used as guanidylating agents, and the reaction can be catalyzed by metals or coupling reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for efficiency and yield. The use of polymer-supported guanidylation and metal-catalyzed carbodiimide guanidylation are examples of methods that can be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Iodophenyl)ethyl]guanidine undergoes various types of reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can modify the iodine substituent or the guanidine group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the iodine substituent.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various oxidizing agents like sodium dichromate in the presence of sulfuric acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzoic acid derivatives .
Scientific Research Applications
2-[2-(3-Iodophenyl)ethyl]guanidine has several scientific research applications:
Chemistry: Used in the study of biomolecule-ligand complexes and free energy calculations.
Biology: Acts as a DNA minor groove binder and kinase inhibitor.
Medicine: Investigated for its potential as an antineoplastic agent and radioactive imaging agent.
Industry: Utilized in the development of molecular force fields for molecular dynamics simulations.
Mechanism of Action
The mechanism of action of 2-[2-(3-Iodophenyl)ethyl]guanidine involves its interaction with molecular targets through hydrogen bonding and its high basicity . The guanidine group can form stable interactions with aromatic systems in biological environments, influencing the conformation and activity of the compound .
Comparison with Similar Compounds
Similar Compounds
Guanidine: Known for its high basicity and hydrogen bonding capabilities.
Iodophenyl derivatives: Participate in various substitution and oxidation reactions.
Thiourea derivatives: Used as guanidylating agents in the synthesis of guanidines.
Uniqueness
2-[2-(3-Iodophenyl)ethyl]guanidine is unique due to the combination of the guanidine and iodophenyl groups, which confer both high reactivity and versatility in chemical reactions. Its ability to participate in a wide range of reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
87862-30-4 |
---|---|
Molecular Formula |
C18H26I2N6O4S |
Molecular Weight |
676.3 g/mol |
IUPAC Name |
2-[2-(3-iodophenyl)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C9H12IN3.H2O4S/c2*10-8-3-1-2-7(6-8)4-5-13-9(11)12;1-5(2,3)4/h2*1-3,6H,4-5H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
OHKQMRKCGMRQEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCN=C(N)N.C1=CC(=CC(=C1)I)CCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.